molecular formula C7H6F2N2O2 B13122870 6-(Difluoromethoxy)nicotinamide

6-(Difluoromethoxy)nicotinamide

Katalognummer: B13122870
Molekulargewicht: 188.13 g/mol
InChI-Schlüssel: VXPSEWWCOOZXCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Difluoromethoxy)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a difluoromethoxy group attached to the nicotinamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)nicotinamide typically involves the introduction of the difluoromethoxy group to the nicotinamide structure. One common method involves the reaction of 6-hydroxy-nicotinamide with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Difluoromethoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under conditions like acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the difluoromethoxy group.

Wissenschaftliche Forschungsanwendungen

6-(Difluoromethoxy)nicotinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(Difluoromethoxy)nicotinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions. The difluoromethoxy group can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Difluoromethoxy)nicotinic acid
  • 6-(Difluoromethoxy)nicotinaldehyde
  • 6-(Difluoromethoxy)nicotinonitrile

Uniqueness

6-(Difluoromethoxy)nicotinamide is unique due to its specific structure and the presence of the difluoromethoxy group This group imparts distinct chemical and biological properties, making it different from other similar compounds

Eigenschaften

Molekularformel

C7H6F2N2O2

Molekulargewicht

188.13 g/mol

IUPAC-Name

6-(difluoromethoxy)pyridine-3-carboxamide

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)13-5-2-1-4(3-11-5)6(10)12/h1-3,7H,(H2,10,12)

InChI-Schlüssel

VXPSEWWCOOZXCZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C(=O)N)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.